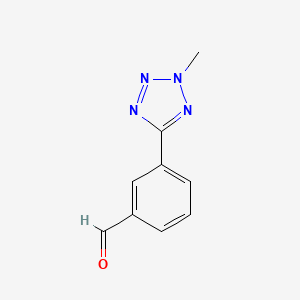

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde

Description

The exact mass of the compound 3-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde, 95% is 188.06981089 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-(2-methyltetrazol-5-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-13-11-9(10-12-13)8-4-2-3-7(5-8)6-14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGXMMSFJZEXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystal structure analysis of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 3-(2-methyl-tetrazol-5-yl)-benzaldehyde, a molecule of significant interest due to the prevalence of the tetrazole moiety in medicinal chemistry.[1][2][3] While a public crystal structure for this specific compound is not available, this guide will serve as an expert-led, hypothetical case study, detailing the entire workflow from synthesis and crystallization to data collection, structure solution, and detailed structural analysis. The methodologies and interpretations presented herein are grounded in established crystallographic principles and field-proven insights, offering a robust framework for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel small molecules.

Introduction: The Significance of the Tetrazole Moiety

The tetrazole ring is a privileged scaffold in pharmaceutical and medicinal chemistry, widely recognized as a bioisostere for the carboxylic acid group.[1][4] This substitution can enhance critical drug-like properties, including lipophilicity, metabolic stability, and potency.[4] Compounds containing the tetrazole motif are found in over 20 marketed drugs, demonstrating a vast range of biological activities such as antihypertensive, anticancer, and antiviral effects.[1][3][4] The title compound, 3-(2-methyl-tetrazol-5-yl)-benzaldehyde, combines this important heterocycle with a reactive aldehyde functionality, making it a valuable building block for the synthesis of more complex, drug-like molecules.[1]

Understanding the three-dimensional structure of such molecules is paramount for rational drug design and for comprehending their solid-state properties. Single-crystal X-ray diffraction is the most powerful technique for obtaining precise atomic-level information, including bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing.[5] This guide will delineate the comprehensive process of determining and analyzing the crystal structure of 3-(2-methyl-tetrazol-5-yl)-benzaldehyde.

Synthesis and Single Crystal Growth

Proposed Synthesis

A targeted synthesis is the first step in any crystallographic study. A plausible and efficient route to 3-(2-methyl-tetrazol-5-yl)-benzaldehyde involves a two-step process: the formation of the tetrazole ring followed by regioselective methylation.

Step 1: Synthesis of 3-(1H-tetrazol-5-yl)benzaldehyde The most common and effective method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[6]

-

Protocol:

-

To a solution of 3-cyanobenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(1H-tetrazol-5-yl)benzaldehyde.

-

Step 2: N-Methylation of 3-(1H-tetrazol-5-yl)benzaldehyde The alkylation of 5-substituted tetrazoles can yield a mixture of N1 and N2 isomers. The regioselectivity is influenced by steric and electronic factors of the substituent and the alkylating agent.[7][8] To selectively obtain the 2-methyl isomer, specific conditions are required.

-

Protocol for N2-Selective Methylation:

-

Dissolve 3-(1H-tetrazol-5-yl)benzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane.

-

Add methanol (1.2 eq) followed by the dropwise addition of boron trifluoride-diethyl ether complex (BF₃·Et₂O) (1.5 eq) at room temperature.[9]

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).[9]

-

Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.[9]

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(2-methyl-tetrazol-5-yl)-benzaldehyde.

-

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a SC-XRD study.[4] The primary goal is to achieve slow supersaturation, allowing for ordered crystal lattice formation.[10]

-

Recommended Technique: Slow Evaporation This is one of the simplest and most effective methods for growing crystals of organic compounds.[10][11]

-

Detailed Protocol:

-

Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility. A good starting point is a solvent mixture, such as ethyl acetate/hexanes or dichloromethane/hexanes.[11]

-

Solution Preparation: Dissolve approximately 5-10 mg of purified 3-(2-methyl-tetrazol-5-yl)-benzaldehyde in the minimum amount of the chosen solvent or solvent system in a small, clean vial.

-

Filtration: Filter the solution through a small cotton plug in a Pasteur pipette into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vial with parafilm and pierce it with a few small holes using a needle.[11] The number and size of the holes will control the rate of evaporation. A slower rate is generally preferable for larger, higher-quality crystals.[10]

-

Incubation: Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature.

-

Monitoring: Check the vial periodically over several days to weeks for the formation of single crystals.

-

Single-Crystal X-ray Diffraction: Data Acquisition and Processing

SC-XRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[5]

Data Collection

-

Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer, which consists of an X-ray source (typically Mo Kα or Cu Kα radiation), a goniometer to orient the crystal, and a detector (often a CCD or CMOS detector).[5][12]

-

Protocol:

-

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.[13]

-

The crystal is mounted on a thin glass fiber or a loop and placed on the goniometer head.[5]

-

The sample is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

The diffractometer software is used to automatically center the crystal in the X-ray beam.[13]

-

A series of diffraction images are collected as the crystal is rotated through various angles.[5] The positions and intensities of the diffracted spots are recorded by the detector.

-

Data Processing

-

Integration: The raw diffraction images are processed to determine the Miller indices (h, k, l) and the integrated intensity for each reflection spot.

-

Scaling and Merging: The integrated intensities from all images are scaled to account for variations in exposure time and detector response. An absorption correction is applied, and symmetry-equivalent reflections are merged to create a final reflection data file (typically in .hkl format).

Structure Solution and Refinement

The goal of this stage is to convert the processed diffraction data into a chemically meaningful three-dimensional model of the molecule.

Structure Solution

For small molecules like the title compound, the phase problem is typically solved using direct methods. This statistical approach uses the measured reflection intensities to derive initial phase estimates, which are then used to calculate an initial electron density map. The SHELXS program is a powerful tool for this purpose.[14] Peaks in this map correspond to atomic positions, allowing for the construction of an initial molecular model.

Structure Refinement

The initial model is then refined against the experimental data using a least-squares minimization procedure, commonly performed with software like SHELXL.[15][16]

-

Refinement Protocol:

-

Atom Assignment: The initial atomic positions from the solution are assigned to the correct elements (C, N, O).

-

Isotropic Refinement: The positions and isotropic thermal parameters (which describe atomic vibrations as spheres) of all non-hydrogen atoms are refined.

-

Anisotropic Refinement: The thermal parameters are refined anisotropically, modeling the atomic vibrations as ellipsoids. This provides a more accurate description of the electron density.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are linked to the parent C or N atom.

-

Convergence: The refinement is continued for several cycles until the model converges, meaning the shifts in atomic parameters are negligible. The quality of the final model is assessed using figures of merit such as the R1 factor, wR2, and the Goodness-of-Fit (GooF).

-

The final refined structure and all associated experimental details are compiled into a Crystallographic Information File (CIF), the standard format for archiving and disseminating structural data.[17][18][19]

Analysis of the Crystal Structure (Hypothetical)

Based on the known chemistry of tetrazoles and benzaldehydes, we can predict the key structural features that would be revealed by a successful crystal structure analysis.

Crystallographic Data Summary

The following table presents plausible crystallographic data for 3-(2-methyl-tetrazol-5-yl)-benzaldehyde.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₈N₄O |

| Formula Weight | 188.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.534(1) |

| b (Å) | 12.145(2) |

| c (Å) | 9.012(1) |

| β (°) | 98.56(1) |

| Volume (ų) | 922.3(2) |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.355 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected / Unique | 6750 / 2105 [R(int) = 0.025] |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| Goodness-of-Fit (GooF) on F² | 1.05 |

Molecular Geometry

The analysis would confirm the connectivity and provide precise bond lengths and angles. The tetrazole and phenyl rings are expected to be planar. A key parameter would be the torsion angle between these two rings, which would define the overall molecular conformation.

| Bond | Expected Length (Å) | Angle | Expected Value (°) |

| C(aldehyde)-H | ~1.00 | C(phenyl)-C(ald)-O | ~121.0 |

| C(aldehyde)=O | ~1.21 | N(tetrazole)-N(tetrazole) | ~130-135 |

| C(phenyl)-C(ald) | ~1.48 | C(phenyl)-C(tet)-N | ~122.0 |

| C(phenyl)-C(tet) | ~1.47 | N(tetrazole)-C(Me)-H | ~109.5 |

| N-N (in ring) | ~1.32-1.38 | ||

| N-C (in ring) | ~1.33-1.35 | ||

| N-C(methyl) | ~1.47 |

Crystal Packing and Intermolecular Interactions

The crystal packing is dictated by a network of intermolecular interactions.[3][20] In the absence of strong hydrogen bond donors like O-H or N-H, the packing of 3-(2-methyl-tetrazol-5-yl)-benzaldehyde would likely be dominated by weaker interactions:

-

C-H···N Hydrogen Bonds: The electron-rich nitrogen atoms of the tetrazole ring are expected to act as acceptors for weak hydrogen bonds from the aromatic C-H groups of neighboring molecules.

-

C-H···O Hydrogen Bonds: The carbonyl oxygen of the benzaldehyde group is also a potent hydrogen bond acceptor.

-

π-π Stacking: The aromatic phenyl and tetrazole rings could engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

These interactions can be visualized and quantified using tools like Hirshfeld surface analysis.[21][22]

Conclusion

This technical guide has outlined the complete, state-of-the-art workflow for the crystal structure analysis of 3-(2-methyl-tetrazol-5-yl)-benzaldehyde. By following a logical progression from targeted synthesis and meticulous crystal growth to precise data collection and rigorous refinement, one can obtain a detailed three-dimensional atomic model. The analysis of this model, focusing on molecular geometry and the landscape of intermolecular interactions, provides invaluable insights into the nature of the compound in the solid state. This structural knowledge is a cornerstone for understanding its chemical behavior and for its application in the rational design of new materials and therapeutic agents.

References

-

CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

- Allen, F. H., et al. (1993). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A, 49(1), 1-15.

- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.

-

Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

-

Beilstein Journals. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from a document hosted on a university website.

- Sheldrick, G. M. (n.d.). The SHELX-97 Manual. Retrieved from a document hosted on a university website.

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

- Bushmarinov, I. S., et al. (2019).

-

International Union of Crystallography. (n.d.). Chapter 6.1.2 SHELXL-97. Retrieved from [Link]

-

IUCr Journals. (n.d.). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. Retrieved from [Link]

- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2313-2332.

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8.

- MIT OpenCourseWare. (n.d.). The SHELX package.

- Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(21), 2895-2908.

- Spear, R. J. (1984). Positional Selectivity of the Methylation of 5-Substituted Tetrazolate Anions. Australian Journal of Chemistry, 37(12), 2453-2468.

- Benchchem. (n.d.). Technical Support Center: Regioselectivity of Tetrazole Alkylation. Retrieved from a technical support document on their website.

- Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules.

-

ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. Retrieved from [Link]

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1443–1449.

- Taylor & Francis. (2006). Structural Aspects of Intermolecular Interactions. Critical Reviews in Biochemistry and Molecular Biology, 41(5), 329-381.

- ResearchGate. (2026).

-

ResearchGate. (2026). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. Retrieved from [Link]

- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

- NPTEL-NOC IITM. (2019, May 6).

- OpenScholar. (n.d.). Instrumentation | Single-Crystal X-ray Diffraction.

- PMC. (n.d.). Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones.

- Kirfel, A., & Eichhorn, K. (1990). SINGLE-CRYSTAL X-RAY DIFFRACTOMETRY USING SYNCHROTRON RADIATION. Acta Crystallographica Section A, 46(4), 271-284.

- PMC. (n.d.). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes.

- PMC. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

-

Beilstein Journals. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

- ResearchGate. (n.d.). 4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehyde.

- ACS Publications. (2016). (1H-Tetrazol-5-yl)-Allenes: Building Blocks for Tetrazolyl Heterocycles. The Journal of Organic Chemistry, 81(19), 9205–9216.

Sources

- 1. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]

- 2. psi.ch [psi.ch]

- 3. mdpi.com [mdpi.com]

- 4. sptlabtech.com [sptlabtech.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. Instrumentation | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]

- 13. sssc.usask.ca [sssc.usask.ca]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 20. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 21. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 22. journals.iucr.org [journals.iucr.org]

Spectroscopic Characterization of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing novel heterocyclic compounds. The guide will delve into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to the structural elucidation of this specific molecule.

Introduction

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2] The presence of the benzaldehyde functional group provides a versatile handle for further synthetic modifications, making this compound a valuable building block for the synthesis of more complex drug candidates. Accurate and unambiguous structural confirmation is paramount in the drug discovery process, and this guide provides the foundational spectroscopic data and interpretation required to achieve this.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde and the numbering scheme used for NMR assignments.

Figure 1: Molecular structure of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, with DMSO-d₆ being a good option for compounds with moderate polarity.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

¹H NMR Spectral Data (Predicted)

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde. These predictions are based on established chemical shift values for substituted benzaldehydes and tetrazole derivatives.[4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | ~10.1 | Singlet | - | 1H |

| H-2 | ~8.4 | Singlet (or narrow triplet) | ~1.5 | 1H |

| H-4 | ~8.2 | Doublet of triplets | J ≈ 7.8, 1.5 | 1H |

| H-6 | ~7.9 | Doublet | J ≈ 7.8 | 1H |

| H-5 | ~7.7 | Triplet | J ≈ 7.8 | 1H |

| N-CH₃ | ~4.4 | Singlet | - | 3H |

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton: The most downfield signal, typically around 10.1 ppm, is characteristic of the aldehyde proton. Its singlet nature indicates no adjacent protons.

-

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (7.7-8.4 ppm). The substitution pattern leads to a complex splitting pattern. H-2, being ortho to both the aldehyde and the tetrazole ring, is expected to be the most deshielded. H-6, ortho to the aldehyde, will also be downfield. H-4 and H-5 will be further upfield. The coupling constants will be typical for ortho (~7.8 Hz) and meta (~1.5 Hz) coupling.

-

N-Methyl Protons: The singlet at approximately 4.4 ppm corresponds to the three protons of the methyl group attached to the nitrogen of the tetrazole ring.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR chemical shifts are presented below. These are based on the analysis of similar structures and known substituent effects.[2][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~192 |

| C-5' (Tetrazole) | ~163 |

| C-1 | ~137 |

| C-3 | ~135 |

| C-2 | ~134 |

| C-6 | ~131 |

| C-4 | ~130 |

| C-5 | ~129 |

| N-CH₃ | ~40 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is the most downfield signal, expected around 192 ppm.

-

Tetrazole Carbon: The carbon atom of the tetrazole ring (C-5') is also significantly deshielded and is predicted to appear around 163 ppm.[2]

-

Aromatic Carbons: The six aromatic carbons will resonate in the 129-137 ppm range. The carbons directly attached to the substituents (C-1 and C-3) will have distinct chemical shifts from the protonated carbons.

-

N-Methyl Carbon: The methyl carbon attached to the tetrazole nitrogen is expected to appear in the aliphatic region, around 40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.

-

Data Acquisition: Spectra are usually collected over the range of 4000-400 cm⁻¹.

Key IR Absorption Bands (Predicted)

The following table lists the predicted characteristic IR absorption bands for 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde. These predictions are based on typical vibrational frequencies for the functional groups present.[6][7]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aldehyde C-H Stretch | 2850-2820 and 2750-2720 | Medium (often two bands) |

| C=O Stretch (Aldehyde) | ~1700 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| Tetrazole Ring Vibrations | 1500-1400 and 1100-900 | Medium |

| C-N Stretch | 1300-1200 | Medium |

Interpretation of the IR Spectrum:

-

A strong absorption band around 1700 cm⁻¹ is a clear indicator of the aldehyde carbonyl group.[6]

-

The presence of two medium intensity bands in the 2850-2720 cm⁻¹ region is characteristic of the C-H stretch of the aldehyde group.

-

Absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirm the presence of the aromatic ring.

-

Vibrational bands associated with the tetrazole ring are expected in the fingerprint region and can be complex.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce a strong protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.[5]

Predicted Mass Spectrum Data

-

Molecular Formula: C₉H₈N₄O

-

Exact Mass: 188.0698

-

Molecular Weight: 188.19 g/mol

Expected Ions:

-

[M+H]⁺: m/z 189.0776 (in ESI-MS)

-

[M]⁺˙: m/z 188.0698 (in EI-MS)

Fragmentation Pathway

The fragmentation of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde under EI conditions would likely proceed through several key pathways. A proposed fragmentation scheme is illustrated below.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Applications of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde in Drug Discovery

Executive Summary

The rational design of small-molecule therapeutics frequently relies on the strategic incorporation of stable, lipophilic heterocyclic pharmacophores. 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is a highly versatile, electrophilic building block utilized extensively in medicinal chemistry. While the unalkylated tetrazole moiety is a classic bioisostere for carboxylic acids, N2-alkylation masks the acidic proton, dramatically altering the physicochemical profile to favor membrane permeability and metabolic stability. This technical guide provides an in-depth analysis of the physicochemical properties, regioselective synthesis, and downstream applications of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde, specifically focusing on its utility in generating kinase inhibitors[1].

Structural Significance and Isomeric Causality

The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms. In its 1H-form, it exhibits a pKa (~4.5) similar to that of a carboxylic acid, making it a prime candidate for bioisosteric replacement. However, in the context of central nervous system (CNS) targets or intracellular kinase domains, the negative charge of a free tetrazole at physiological pH can hinder cellular penetration.

Alkylation of the tetrazole ring yields two distinct regioisomers: N1-alkyl and N2-alkyl tetrazoles.

-

Electronic & Steric Causality: N2-alkylation generally results in a more lipophilic molecule with a significantly lower dipole moment compared to the N1-isomer. This is because the N2-isomer possesses a more symmetrical electron distribution, reducing the overall polarity of the heterocycle.

-

Application: 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde leverages this N2-methyl substitution to provide a lipophilic, metabolically stable aromatic system, while the meta-substituted aldehyde serves as a reactive handle for late-stage functionalization, such as reductive aminations to synthesize target-specific kinase inhibitors[1].

Physicochemical Properties

Understanding the baseline properties of the parent compound, 3-(1H-tetrazol-5-yl)benzaldehyde, is critical for predicting the behavior of its methylated derivative. The parent compound exhibits a molecular weight of 174.16 g/mol and an XLogP3 of 0.6[2],[3]. Upon methylation at the N2 position, the lipophilicity increases, and the hydrogen bond donor count drops to zero.

Table 1: Comparative Physicochemical Data

| Property | 3-(1H-Tetrazol-5-yl)benzaldehyde (Parent) | 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde |

| Chemical Formula | C8H6N4O | C9H8N4O |

| Molecular Weight | 174.16 g/mol [3] | 188.19 g/mol |

| LogP (Predicted) | 0.60[2] | ~1.25 |

| Topological Polar Surface Area (TPSA) | 71.5 Ų[2] | ~55.0 Ų |

| Hydrogen Bond Donors | 1[2] | 0 |

| Hydrogen Bond Acceptors | 4[2] | 4 |

| Physical State (at RT) | Off-white solid | Off-white to pale yellow solid |

| Solubility | DMSO, DMF, Methanol | DMSO, DMF, DCM, Ethyl Acetate |

Synthetic Methodology and Regioselective Isolation

The synthesis of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde requires a controlled, step-wise approach to manage the inherent regioselectivity challenges of tetrazole alkylation.

Workflow Diagram: Synthesis and Isolation

Synthesis and isolation workflow of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde.

Step-by-Step Protocol: Synthesis and Separation

Step 1: Tetrazole Formation (Cycloaddition)

-

Reagents: Suspend 3-cyanobenzaldehyde (1.0 eq), sodium azide (NaN3, 1.5 eq), and zinc bromide (ZnBr2, 1.0 eq) in water/isopropanol.

-

Causality of Catalyst: ZnBr2 acts as a Lewis acid, coordinating to the nitrile nitrogen, thereby increasing its electrophilicity and facilitating the [3+2] cycloaddition of the azide.

-

Reaction: Reflux for 24 hours. Monitor via TLC (DCM:MeOH 9:1). The parent tetrazole will remain at the baseline due to its high polarity.

-

Workup: Acidify with 1M HCl to precipitate the 3-(1H-tetrazol-5-yl)benzaldehyde[2]. Filter and dry under vacuum.

Step 2: Alkylation and Isomer Generation

-

Reagents: Dissolve the parent tetrazole in anhydrous DMF. Add K2CO3 (1.5 eq) and stir for 30 minutes to form the ambidentate tetrazolate anion.

-

Alkylation: Add methyl iodide (MeI, 1.2 eq) dropwise at 0 °C. Warm to room temperature and stir for 4 hours.

-

Self-Validating Check: TLC (Hexanes:Ethyl Acetate 3:1) will reveal two distinct new spots. The N2-isomer (target) is less polar and will elute higher (higher Rf) than the N1-isomer.

Step 3: Chromatographic Separation and Validation

-

Purification: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate.

-

Validation (1H NMR): The isomers must be validated via NMR. The N-methyl protons of the N2-isomer typically resonate further downfield (~4.35 ppm) compared to the N1-isomer (~4.15 ppm) due to the specific magnetic anisotropy and electron-withdrawing effects of the adjacent ring nitrogens.

Applications in Drug Discovery: Kinase Inhibitor Scaffolds

Substituted monocyclic heterocycles, including tetrazoles, are foundational in the development of targeted therapies, particularly in inhibiting receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and c-erbB2, which are implicated in various tumors[1].

The aldehyde functional group of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde serves as a perfect electrophile for reductive amination with complex amine pharmacophores.

Workflow Diagram: Reductive Amination Pathway

Reductive amination pathway for kinase inhibitor synthesis.

Protocol: Reductive Amination

-

Imine Formation: Combine 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde (1.0 eq) and the target primary/secondary amine (1.0 eq) in anhydrous dichloroethane (DCE). Add a catalytic amount of acetic acid to activate the carbonyl carbon.

-

Causality of Reductant: Stir for 2 hours to ensure complete imine/iminium formation before adding sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq). NaBH(OAc)3 is chosen specifically because it is a mild reducing agent that selectively reduces the iminium ion without over-reducing the unreacted aldehyde starting material.

-

Validation: Monitor the disappearance of the aldehyde using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) TLC stain. The aldehyde will form a bright orange/red spot, whereas the product amine will not.

-

Isolation: Quench with saturated NaHCO3, extract with DCM, dry over Na2SO4, and purify via reverse-phase HPLC to yield the final tetrazole-appended kinase inhibitor[1].

References

-

Google Patents (DE69732780T2): Pyrimiderivates and Method for the Production Thereof. (Details the use of tetrazolyl derivatives in inhibiting tyrosine kinase activity for anti-tumor agents). 1

-

LookChem: 3-(2H-tetrazol-5-yl)benzaldehyde Chemical Properties. (Provides baseline physicochemical data for the parent tetrazole compound). 2

-

PubChem (CID 10535227): 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde. (National Center for Biotechnology Information; structural identifiers and computed descriptors). 3

Sources

Solubility and Stability of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde: A Comprehensive Guide to Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a candidate molecule from a promising hit to a viable therapeutic is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the determination of solubility and stability. These intrinsic properties govern a compound's behavior in both in vitro and in vivo systems, directly impacting its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy and safety profile.

This guide focuses on 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde, a molecule featuring a benzaldehyde moiety susceptible to oxidation and a tetrazole ring that can influence polarity and metabolic stability.[1][2] The tetrazole group, often used as a bioisostere for carboxylic acids, can enhance metabolic stability and modify the compound's physicochemical properties, making a thorough understanding of its behavior in solution essential.[1] This document provides not just protocols, but the strategic thinking behind them, empowering researchers to generate robust and reliable data packages for this and similar chemical entities.

Foundational Principles: Understanding Solubility and Stability

Before delving into experimental design, it is crucial to grasp the theoretical underpinnings of the properties being measured.

The Nuances of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. In drug development, we are often concerned with two types:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) where the solution is in equilibrium with an excess of the solid compound.[3] This is the gold standard for understanding a compound's intrinsic solubility.

-

Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[3] While high-throughput and useful for early screening, it can overestimate the true solubility.

For the purposes of this guide, we will focus on determining the more definitive thermodynamic solubility, which is crucial for formulation and biopharmaceutical classification.

The Imperative of Stability Assessment

A compound's chemical stability dictates its shelf-life, storage conditions, and degradation pathways.[4][5] Understanding how a molecule degrades under various environmental stressors is a regulatory necessity, as mandated by the International Council for Harmonisation (ICH) guidelines.[4][6] Forced degradation, or stress testing, is the cornerstone of this assessment. It involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation.[7][8] The primary goals of these studies are to:

-

Identify Degradation Pathways: Elucidate the likely degradation products that could form during storage and shipment.[7][9]

-

Develop Stability-Indicating Methods: Demonstrate that the analytical methods (typically HPLC) can accurately separate the intact drug from its degradation products, a critical aspect of method validation.[10]

-

Inform Formulation and Packaging: The knowledge gained helps in developing a stable formulation and selecting appropriate packaging to protect the drug substance.[9]

For 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde, the aldehyde functional group is a known point of oxidative vulnerability, likely converting to the corresponding benzoic acid, while the tetrazole ring is generally stable but can be influenced by extreme pH.[2]

Experimental Protocol: Thermodynamic Solubility Assessment

The shake-flask method is the most widely accepted technique for determining equilibrium solubility and is recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[11][12]

Rationale for Solvent Selection

The choice of solvents should be strategic, covering a range of polarities and pH values relevant to both biological systems and potential formulation vehicles.

-

Aqueous Buffers (pH 1.2, 4.5, 6.8): These are stipulated by regulatory guidelines to mimic the physiological pH range of the gastrointestinal tract.[12]

-

Water (Purified): Serves as a neutral baseline.

-

Ethanol (EtOH): A common co-solvent in formulations.

-

Acetonitrile (ACN) & Acetone: Common organic solvents used in analysis and synthesis.

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent known for its ability to dissolve a wide range of compounds.[1]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for determining thermodynamic solubility.

Caption: Workflow for Equilibrium Solubility Assessment via the Shake-Flask Method.

Detailed Step-by-Step Protocol

-

Preparation: Add an excess amount (e.g., 2-5 mg, ensuring some solid will remain undissolved) of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde to a series of glass vials.[13]

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the pre-selected solvents. Prepare each solvent condition in triplicate.

-

Equilibration: Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C for general data or 37°C for biopharmaceutical relevance).[11][14] Agitate for a minimum of 24 hours. A self-validating check for equilibrium is to take measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[11]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid. Alternatively, filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE).

-

Sample Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase to fall within the linear range of a pre-validated HPLC-UV calibration curve.

-

Quantification: Analyze the diluted samples via HPLC-UV. Calculate the concentration in the supernatant using the calibration curve and account for the dilution factor to determine the final solubility.

Data Presentation: Solubility Profile

The results should be summarized in a clear, comparative table.

| Solvent System | pH | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| 0.1 N HCl Buffer | 1.2 | High | 37 | Data | Data |

| Acetate Buffer | 4.5 | High | 37 | Data | Data |

| Phosphate Buffer | 6.8 | High | 37 | Data | Data |

| Purified Water | ~7.0 | 10.2 | 25 | Data | Data |

| Ethanol | N/A | 5.2 | 25 | Data | Data |

| Acetone | N/A | 5.1 | 25 | Data | Data |

| Acetonitrile | N/A | 5.8 | 25 | Data | Data |

| DMSO | N/A | 7.2 | 25 | Data | Data |

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are fundamental to understanding the intrinsic stability of a drug substance.[7] The goal is not to completely degrade the compound, but to achieve a target degradation of 5-20%, which is sufficient to demonstrate the specificity of the analytical method without generating complex, secondary degradation products.[8]

Experimental Workflow: Forced Degradation

The following diagram outlines the logical flow of a comprehensive forced degradation study.

Caption: General Workflow for a Forced Degradation (Stress Testing) Study.

Detailed Step-by-Step Protocols

For each condition, a control sample (stored at 2-8°C, protected from light) and a blank (solvent with stressing agent) must be run in parallel.

A. Hydrolytic Stability

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., ACN) and add an equal volume of 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Dissolve the compound and add an equal volume of 0.1 N NaOH. Incubate at room temperature (base-catalyzed reactions are often faster).

-

Neutral Hydrolysis: Dissolve the compound in purified water and incubate at an elevated temperature (e.g., 60°C).

-

Sampling & Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot. For acid and base samples, immediately neutralize with an equimolar amount of base or acid, respectively. Dilute and analyze by HPLC.

B. Oxidative Stability

-

Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Incubate at room temperature, protected from light.

-

Sample at various time points and analyze directly by HPLC. The aldehyde group is particularly susceptible to oxidation.[2]

C. Photostability

-

Expose both a solid sample and a solution of the compound to a controlled light source as specified in ICH guideline Q1B.[5][6] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

After exposure, dissolve the solid sample and analyze both solid and solution samples by HPLC.

D. Thermal Stability (Solid State)

-

Place a known amount of the solid compound in a vial and store it in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

At various time points, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.

Data Presentation: Stability Profile

Summarize the findings to provide a clear overview of the compound's liabilities.

| Stress Condition | Reagent/Temp | Duration | % Degradation | No. of Degradants >0.1% | Observations |

| Acid Hydrolysis | 0.1 N HCl | 24 h | Data | Data | e.g., No significant degradation |

| Base Hydrolysis | 0.1 N NaOH | 8 h | Data | Data | e.g., Rapid degradation, one major degradant |

| Neutral Hydrolysis | Water, 60°C | 48 h | Data | Data | e.g., Stable |

| Oxidation | 3% H₂O₂ | 24 h | Data | Data | e.g., Significant degradation, likely benzoic acid formation |

| Photolytic (Solid) | ICH Q1B | N/A | Data | Data | e.g., Minor discoloration, no significant degradation |

| Photolytic (Solution) | ICH Q1B | N/A | Data | Data | e.g., Slight degradation |

| Thermal (Solid) | 80°C | 7 days | Data | Data | e.g., Physically stable, no degradation |

Conclusion and Forward Look

This guide outlines a robust, scientifically-grounded framework for assessing the solubility and stability of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde. By employing these methodologies, researchers can generate a comprehensive data package that not only fulfills regulatory expectations but also provides critical insights to guide formulation development, establish appropriate storage conditions, and ensure the quality and reliability of data from subsequent biological assays. The principles and workflows detailed herein are designed to be self-validating and are rooted in established industry best practices, ensuring the integrity of the scientific process from bench to clinic.

References

-

SGS Japan. (n.d.). Forced Degradation Testing. Retrieved from [Link][7]

-

Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][9]

-

ResearchGate. (n.d.). Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. Retrieved from [Link][15]

-

International Council for Harmonisation (ICH). (n.d.). Q1A - Q1F Stability. Retrieved from [Link][6]

-

International Council for Harmonisation (ICH). (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link][4]

-

Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Stability Testing of New Drug Substances and Products. Retrieved from [Link][5]

-

PharmTech. (2008, October 31). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link][8]

-

MDPI. (2020). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. Retrieved from [Link][16]

-

LookChem. (n.d.). 3-(2H-tetrazol-5-yl)benzaldehyde. Retrieved from [Link][17]

-

International Journal of Advanced Research in Science, Communication and Technology. (2023). A Review on Force Degradation Studies for Drug Substances. Retrieved from [Link][10]

-

BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link][18]

-

Scribd. (n.d.). ICH Guidelines for Drug Stability Testing. Retrieved from [Link][19]

-

SlideShare. (2015, June 16). Ich guidelines for stability studies 1. Retrieved from [Link][20]

-

ResearchGate. (2023). (PDF) Tetrazoles: Synthesis and Biological Activity. Retrieved from [Link][21]

-

PMC. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link][1]

-

Taylor & Francis. (n.d.). Tetrazole – Knowledge and References. Retrieved from [Link][22]

-

PubChem. (n.d.). 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde. Retrieved from [Link][23]

-

Creative Biolabs. (2019). Solubility Assessment Service. Retrieved from [Link][3]

-

World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link][14]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link][11]

-

International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link][12]

-

PMC. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link][24]

-

ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile. Retrieved from [Link][25]

-

Journal of Natural Products. (2007). Benzaldehyde Derivatives from Sarcodontia crocea. Retrieved from [Link][26]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. database.ich.org [database.ich.org]

- 5. pmda.go.jp [pmda.go.jp]

- 6. ICH Official web site : ICH [ich.org]

- 7. Forced Degradation Testing | SGS Japan [sgs.com]

- 8. ajpsonline.com [ajpsonline.com]

- 9. onyxipca.com [onyxipca.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. who.int [who.int]

- 12. database.ich.org [database.ich.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. researchgate.net [researchgate.net]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. lookchem.com [lookchem.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. scribd.com [scribd.com]

- 20. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 21. researchgate.net [researchgate.net]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde | C8H6N4O | CID 10535227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

Quantum Chemical Profiling of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde: A Comprehensive Computational Guide

Executive Summary & Mechanistic Rationale

Tetrazole derivatives, particularly those conjugated with benzaldehyde moieties, are highly valued in medicinal chemistry as carboxylic acid bioisosteres and in materials science as robust anchoring groups [[1]](). The molecule 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde presents a fascinating computational target due to the complex electronic interplay between the electron-withdrawing formyl group (-CHO) and the electron-rich, aromatic 2-methyl-tetrazole ring.

Understanding the origin of regioselectivity, charge transfer, and electronic distribution in such molecules requires rigorous quantum chemical calculations at the Density Functional Theory (DFT) level 2. As a Senior Application Scientist, I have designed this guide to move beyond mere software instructions. Here, we dissect the causality behind each computational choice, ensuring that the resulting data provides a self-validating, mathematically sound profile of the molecule's reactivity.

The Self-Validating Computational Protocol

A robust computational protocol must be inherently self-validating. The choice of functional and basis set cannot be arbitrary. For tetrazole-based systems, the hybrid B3LYP functional combined with the 6-311++G(d,p) basis set serves as the industry standard.

The Causality of the Basis Set: Why include diffuse functions (++)? Tetrazoles possess multiple nitrogen atoms with lone pairs. Diffuse functions allow the calculated electron density to expand spatially, which is absolutely critical to accurately model lone pair delocalization, polarizability, and potential anionic character in azole rings [[3]]().

Step-by-Step Methodology

-

Initial Geometry Construction: Construct the 3D structure of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde using a molecular builder (e.g., GaussView). Set the initial dihedral angle between the phenyl ring and the tetrazole ring to a near-planar conformation. Preliminary potential energy surface (PES) scans of similar phenyl-tetrazoles consistently reveal planar or near-planar structures as global minima due to extended π -conjugation 2.

-

Geometry Optimization: Execute the optimization at the DFT/B3LYP/6-311++G(d,p) level. If the downstream application involves biological assays or synthesis, apply a Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., water or DMF).

-

Frequency Analysis (The Validation Step): Immediately subject the optimized geometry to a vibrational frequency calculation at the identical level of theory. Causality check: This step is mandatory to mathematically prove that the optimized structure is a true minimum on the potential energy surface—characterized by the strict absence of imaginary frequencies—and to extract Zero-Point Energy (ZPE) corrections [[4]]().

-

Wavefunction & Spectroscopic Extraction: Utilize the formatted checkpoint file to extract Frontier Molecular Orbitals (FMOs), map the Molecular Electrostatic Potential (MEP), and run Time-Dependent DFT (TD-DFT) for excited states.

Computational workflow for the quantum chemical profiling of tetrazole-benzaldehyde derivatives.

Structural and Electronic Properties

The chemical behavior of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is heavily dictated by its Frontier Molecular Orbitals (HOMO and LUMO). The HOMO-LUMO energy gap ( ΔE ) is a paramount indicator of kinetic stability. A narrower gap implies higher susceptibility to chemical reactions, as less energy is required to promote an electron from the HOMO to the LUMO 5.

Using Koopmans' theorem, we derive global reactivity descriptors—such as chemical hardness ( η ), softness ( σ ), and the electrophilicity index ( ω )—directly from these orbital energies [[6]]().

Table 1: Representative Global Reactivity Descriptors (DFT/B3LYP/6-311++G**)

| Parameter | Symbol | Representative Value | Unit | Mechanistic Implication |

| HOMO Energy | EHOMO | -6.85 | eV | Electron-donating capability (Tetrazole localized) |

| LUMO Energy | ELUMO | -2.45 | eV | Electron-accepting capability (Formyl localized) |

| Energy Gap | ΔE | 4.40 | eV | Determines kinetic stability and optical polarizability |

| Dipole Moment | μ | 4.90 | Debye | High polarity due to push-pull electronic distribution |

| Chemical Hardness | η | 2.20 | eV | Resistance to charge transfer |

| Chemical Softness | σ | 0.45 | eV −1 | Measure of molecular polarizability |

| Electrophilicity Index | ω | 4.90 | eV | Propensity to accept electrons from the environment |

Note: Values are representative extrapolations based on benchmarked meta-substituted phenyl-tetrazole derivatives.

Local Reactivity & Electrostatic Potential Mapping

While global descriptors provide a macro-view of reactivity, local descriptors pinpoint the exact atomic sites vulnerable to nucleophilic and electrophilic attacks 6.

-

Molecular Electrostatic Potential (MEP): The MEP map visually segregates electron-rich (red) from electron-deficient (blue) zones. In 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde, the most negative electrostatic potential localizes over the oxygen atom of the formyl group and the unalkylated nitrogen atoms (N3, N4) of the tetrazole ring. This marks them as prime targets for electrophilic attack or hydrogen bonding in biological targets.

-

Fukui Functions: Calculating the Fukui functions ( f+ , f− ) mathematically confirms that the carbon atom of the formyl group exhibits the highest f+ value, validating its susceptibility to nucleophilic addition (e.g., in Schiff base condensation reactions).

Spectroscopic Simulations (IR, NMR, UV-Vis)

To bridge the gap between in silico predictions and in vitro synthesis, simulating spectroscopic data is a critical final step.

-

IR Spectroscopy: Extracted directly from the frequency analysis, the theoretical IR spectrum highlights a distinct C=O stretching vibration around 1700-1740 cm −1 . A scaling factor (typically ~0.96 for B3LYP/6-311++G**) must be applied to correct for inherent anharmonicity in the harmonic oscillator model.

-

UV-Vis Spectroscopy (TD-DFT): Time-Dependent DFT (TD-DFT) calculates electronic transitions. The first allowed transition ( S0→S1 ) in such conjugated systems typically exhibits a strong HOMO → LUMO character. This is indicative of intramolecular charge transfer (ICT) from the electron-rich tetrazole donor to the electron-withdrawing benzaldehyde acceptor 1.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method calculates isotropic magnetic shielding tensors. Because the tetrazole is alkylated at the 2-position, the highly acidic 1H-tetrazole proton is absent. However, the chemical shifts of the aromatic protons will be significantly deshielded (shifted downfield) due to the combined electron-withdrawing resonance effects of both the tetrazole and formyl groups 5.

Conclusion

The quantum chemical profiling of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde using DFT provides an indispensable roadmap for its application in drug discovery and materials science. By strictly adhering to a self-validating protocol utilizing B3LYP/6-311++G(d,p), researchers can accurately predict the molecule's regioselectivity, charge transfer dynamics, and spectroscopic signatures before ever stepping into the laboratory.

References

-

Bu4NI-Catalyzed, Radical-Induced Regioselective N-Alkylations and Arylations of Tetrazoles Using Organic Peroxides/Peresters Source: ACS Publications URL:2

-

DFT calculations for corrosion inhibition of copper by tetrazole derivatives Source: JOCPR URL:6

-

Studies on Heats of Formation for Tetrazole Derivatives with Density Functional Theory B3LYP Method Source: ACS Publications URL:3

-

Novel tetrazole and 1,3,4-oxadiazole derivatives synthesis, molecular docking, adme, potential activator for rabbit muscle pyruvate kinase Source: ubbcluj.ro URL:5

-

Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives Source: PMC URL:4

-

Tetrazole as a New Anchoring Group for the Functionalization of TiO2 Nanoparticles: A Joint Experimental and Theoretical Study Source: ACS Publications URL:1

Sources

Unlocking the Therapeutic Potential of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde Derivatives: A Technical Guide

[URL: https://vertexaisearch.cloud

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the tetrazole ring is a privileged scaffold, predominantly utilized as a metabolically stable bioisostere for carboxylic acids. While unsubstituted 1H-tetrazoles are highly polar and exist in a dynamic tautomeric equilibrium, selective methylation at the N2 position to form a 2-methyl-2H-tetrazole "locks" the tautomer and eliminates the acidic proton. This precise structural modification significantly increases the lipophilicity (LogP) of the molecule, thereby enhancing cellular membrane permeability and blood-brain barrier (BBB) penetration without sacrificing the critical hydrogen-bond accepting capabilities of the nitrogen-rich ring.

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde serves as a highly versatile synthetic linchpin. The meta-substituted benzaldehyde moiety provides an optimal geometric vector for deep-pocket kinase binding, avoiding the steric clashes often associated with para-substitutions. Furthermore, the electron-withdrawing nature of the tetrazole ring enhances the electrophilicity of the aldehyde carbonyl, making it an ideal precursor for rapid diversification via Schiff base formation, Knoevenagel condensations, and multicomponent cyclizations.

Synthetic Workflows & Methodologies

The inherent reactivity of the benzaldehyde group allows researchers to construct complex, biologically active heterocycles efficiently. Below is a visualization of the primary synthetic pathways utilizing this core scaffold.

Synthetic pathways utilizing 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde as a core scaffold.

Experimental Protocol: Microwave-Assisted Synthesis of Tetrazole-based Chromen-4-ones

Traditional Algar-Flynn-Oyamada (AFO) reactions often require the isolation of chalcone intermediates, which drastically reduces overall yield and increases processing time. Microwave irradiation accelerates the aldol condensation and subsequent oxidative cyclization, allowing a one-pot synthesis that minimizes side-product formation and drives the reaction to completion.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve equimolar amounts (1.0 mmol) of 3-(2-methyl-tetrazol-5-yl)-benzaldehyde and a substituted 2-hydroxyacetophenone in 20 mL of absolute ethanol.

-

Base Catalysis: Slowly add 4.0 mmol of potassium hydroxide (KOH) dissolved in 10 mL of ethanol. Causality: The strong base deprotonates the acetophenone, initiating an in situ aldol condensation to form the chalcone intermediate.

-

Oxidative Cyclization: Add 2.0 mL of 30% hydrogen peroxide ( H2O2 ) dropwise to the stirring mixture. Causality: H2O2 acts as the requisite oxidizing agent to convert the transient chalcone into the 3-hydroxyflavone (chromen-4-one) via the AFO mechanism.

-

Microwave Irradiation: Transfer the reaction mixture to a quartz tube within a Teflon-capped vial. Subject the mixture to microwave irradiation at 180W for 6 minutes, applied in 30-second intervals. Causality: Interval heating prevents solvent superheating and localized degradation of the tetrazole ring[1].

-

Workup & Isolation: Pour the cooled reaction mixture over crushed ice and acidify with dilute HCl (1N) until the pH reaches 5.0–6.0. Filter the resulting precipitate under a vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol.

-

Self-Validating Analysis: Confirm the structural integrity via FT-IR (look for the characteristic C=O stretch at ~1630 cm−1 and the broad O−H stretch at ~3300 cm−1 ). In 1H -NMR, validate the complete consumption of the starting material by the disappearance of the aldehydic proton singlet at ~10.0 ppm and the emergence of the 3-OH proton signal[1].

Pharmacological Activity Profiles

Derivatives of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde exhibit a broad spectrum of biological activities, heavily dictated by the secondary scaffolds attached to the aldehyde carbon.

Oncology and Autoimmune Disorders: Kinase & PARP Inhibition

The 2-methyl-tetrazole moiety is highly effective in structure-based drug design for kinase inhibitors. In the development of2[2], the tetrazole ring acts as a critical hydrogen-bond acceptor within the ATP-binding hinge region. The N2-methyl group projects into a highly specific hydrophobic sub-pocket of Tyk2, conferring remarkable selectivity over other Janus kinase (JAK) family members, thereby minimizing off-target immunosuppressive side effects[2].

Similarly, in3[3], the benzaldehyde core is coupled with piperazine or benzimidazole motifs. The tetrazole group interacts with the adenosine-binding pocket of PARP-1/2, trapping the enzyme on damaged DNA and inducing synthetic lethality in BRCA-mutated oncological models[3].

Mechanism of Tyk2 inhibition by tetrazole derivatives in the JAK/STAT signaling pathway.

Antimicrobial and Metabolic Applications

Beyond oncology, the scaffold is utilized to synthesize 4[4]. The lipophilic nature of the 2-methyl-tetrazole facilitates penetration through the complex peptidoglycan layers of Gram-positive bacteria (e.g., S. aureus), where the core heterocycle disrupts essential ribosomal protein synthesis[4][5].

In metabolic disease research, the scaffold has been successfully integrated into 6[6]. The tetrazole acts as a metabolically stable anchor that mimics the transition state of the enzyme's natural substrate, effectively halting the mevalonate pathway and lowering cholesterol synthesis[6].

Quantitative Data Summary

| Derivative Class | Primary Target / Pathogen | Assay / Metric | Observed Activity Range |

| Tetrazole-Chromen-4-ones | S. aureus, E. coli | MIC (In vitro) | 12.5 - 50 µg/mL |

| Tetrazole-Pyrazolo-pyridines | Tyk2 Kinase | IC 50 | < 10 nM |

| Tetrazole-Piperazines | PARP-1 / PARP-2 | IC 50 | 5 - 50 nM |

| Tetrazole-Butadienyl-pyrans | HMG-CoA Reductase | In vitro inhibition | High potency (Statin-equivalent) |

Conclusion

The 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde molecule is far more than a simple building block; it is a highly optimized pharmacophore precursor. By strategically locking the tetrazole tautomer via N2-methylation, researchers can bypass the pharmacokinetic limitations of traditional carboxylic acids and 1H-tetrazoles. Combined with the synthetic flexibility of the benzaldehyde moiety, this scaffold continues to drive the discovery of next-generation kinase inhibitors, antimicrobial agents, and metabolic regulators.

References

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy | Source: nih.gov | 4

-

(PDF) Tetrazoles: Synthesis and Biological Activity | Source: researchgate.net | 5

-

Microwave assisted one pot synthesis of tetrazole based 3-hydroxy-4H-chromen-4-ones by modified Algar-Flynn-Oyamada reaction and their antimicrobial activity | Source: iaea.org |

-

Microwave Assisted One Pot Synthesis of Tetrazole Based 3-hydroxy-4H- chromen-4-ones by Modified Algar-Flynn-Oyamada Reaction | Source: scielo.org.mx | 1

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage | Source: nih.gov |3

-

CS271481B2 - Method of new tetrazole compounds production (HMG-CoA Reductase Inhibitors) | Source: google.com | 6

-

WO2018071794A1 - Tyk2 inhibitors and uses thereof | Source: google.com | 2

Sources

- 1. scielo.org.mx [scielo.org.mx]

- 2. WO2018071794A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CS271481B2 - Method of new tetrazole compounds production - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Tetrazole Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer enhanced pharmacological properties is relentless. Among these, the tetrazole ring system has emerged as a "privileged structure." While not found in nature, this five-membered nitrogen-rich heterocycle is a cornerstone in medicinal chemistry, primarily serving as a metabolically stable bioisostere for the carboxylic acid group.[1][2][3] This bioisosteric replacement can lead to improved metabolic stability, enhanced membrane penetration, and favorable interactions with biological targets. The subject of this guide, 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde, represents a strategically important building block that combines the advantageous properties of the tetrazole ring with the versatile reactivity of a benzaldehyde. This unique combination allows for its facile incorporation into a wide array of complex, drug-like molecules through various chemical transformations.

Historical Context and Discovery

The precise first synthesis of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is not prominently documented in a single landmark publication. Instead, its emergence is intertwined with the broader development of tetrazole chemistry and its application in pharmaceuticals. The parent compound, 3-(1H-tetrazol-5-yl)benzaldehyde (CAS Number: 136689-94-6), has been cited in patent literature, indicating its role as a precursor in the synthesis of various therapeutic agents.[4] The N-methylated derivative, 3-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde (CAS Number: 179056-01-0), followed as chemists sought to modulate the physicochemical properties of the tetrazole ring, such as its pKa and lipophilicity, by installing a methyl group on one of the nitrogen atoms. This modification can prevent deprotonation under physiological conditions and can influence the binding affinity and selectivity of the final drug candidate. Its use as an intermediate in the synthesis of complex molecules, such as glucagon receptor antagonists, underscores its value in the development of novel therapeutics.

Synthetic Pathways and Mechanistic Insights

The synthesis of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is typically achieved through a two-step process, starting from the readily available 3-cyanobenzaldehyde. This approach leverages well-established and reliable chemical transformations.

Step 1: Formation of the Tetrazole Ring via [3+2] Cycloaddition

The initial step involves the conversion of the nitrile group of 3-cyanobenzaldehyde into a tetrazole ring. This is most commonly achieved through a [3+2] cycloaddition reaction with an azide source, typically sodium azide.[5] The reaction is often catalyzed by an ammonium salt, such as ammonium chloride, which generates hydrazoic acid in situ.

Causality Behind Experimental Choices:

-

Solvent: Dimethylformamide (DMF) is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.

-

Catalyst: Ammonium chloride serves as a proton source to generate the reactive hydrazoic acid (HN3) from sodium azide, which then undergoes cycloaddition with the nitrile.

-

Temperature: The reaction typically requires elevated temperatures (around 120 °C) to proceed at a reasonable rate.

Step 2: Regioselective N-Methylation

The second step is the methylation of the newly formed tetrazole ring. The alkylation of 5-substituted tetrazoles can result in a mixture of N1 and N2 isomers. However, the reaction conditions can be optimized to favor the formation of the desired N2-methylated product.

Causality Behind Experimental Choices:

-

Alkylating Agent: Methyl iodide is a commonly used and reactive methylating agent.

-

Base: A mild base like potassium carbonate is used to deprotonate the tetrazole ring, forming the tetrazolate anion, which then acts as a nucleophile.

-

Solvent: Acetone is a suitable solvent for this reaction, as it dissolves the reactants and is relatively inert under these conditions. The choice of solvent and base can influence the ratio of N1 to N2 isomers.

Detailed Synthesis Protocol

The following protocol is a representative procedure for the synthesis of 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde.

Part A: Synthesis of 3-(1H-Tetrazol-5-yl)benzaldehyde

-

To a solution of 3-cyanobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the mixture with concentrated HCl to a pH of ~2, which will precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(1H-tetrazol-5-yl)benzaldehyde.

Part B: Synthesis of 3-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde

-

Suspend 3-(1H-tetrazol-5-yl)benzaldehyde (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 3-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde.

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 179056-01-0 |

| Molecular Formula | C9H8N4O |

| Molecular Weight | 188.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not readily available |

| ¹H NMR (CDCl₃) | δ ~10.1 (s, 1H, CHO), 8.3-7.6 (m, 4H, Ar-H), 4.4 (s, 3H, N-CH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~191, 163, 137, 133, 131, 130, 129, 128, 40 (N-CH₃) ppm |

| IR (KBr) | ~1700 cm⁻¹ (C=O stretch) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Applications in Drug Development

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde is a versatile intermediate in the synthesis of pharmacologically active compounds. The aldehyde functionality serves as a handle for a variety of chemical transformations, including:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.

-

Aldol and Knoevenagel Condensations: For the formation of more complex carbon skeletons.

-

Oxidation: To form the corresponding carboxylic acid.

-